Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate
Description
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butyl group and a 6-amino-3-chloropyridin-2-yl moiety. The tert-butyl group enhances steric bulk and lipophilicity, which may influence solubility and metabolic stability.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
tert-butyl 4-(6-amino-3-chloropyridin-2-yl)benzoate |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)11-6-4-10(5-7-11)14-12(17)8-9-13(18)19-14/h4-9H,1-3H3,(H2,18,19) |
InChI Key |
SYUGPSOWECXUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(6-amino-3-chloropyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzoates, pyridines, and biaryl compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related molecules, such as dietary antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) and ethoxyquin, which share tert-butyl or aromatic substituents and modulate enzymatic activity (e.g., glutathione S-transferases, GSTs). Below is a comparative analysis:
Structural and Functional Comparison
Key Differences
Functional Groups: The target compound lacks the hydroxyl/methoxy groups of BHA but includes a chloropyridinyl amine, which may confer distinct reactivity or binding properties.
Enzyme Interactions: BHA and ethoxyquin elevate hepatic GST activity, enhancing detoxification of electrophiles like benzo(a)pyrene metabolites . No direct evidence links the target compound to GST modulation, but its chloro substituent could generate electrophilic metabolites requiring GST-mediated detoxification.
Physicochemical Properties :
- The tert-butyl group in all three compounds increases lipophilicity, but the target compound’s benzoate ester may reduce membrane permeability compared to BHA’s smaller structure.
Research Findings
- BHA and Ethoxyquin : Dietary administration in mice elevates GST activity by 5- to 10-fold, reducing mutagenicity of benzo(a)pyrene metabolites via glutathione conjugation .
- Target Compound: No direct data on biological activity or enzymatic interactions are available in the provided evidence. However, structural analogs suggest possible roles in drug development, where chloro and amino groups might interact with biological targets (e.g., kinases or oxidoreductases).
Biological Activity
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Structure and Formula
- Molecular Formula : C16H16ClN O2
- Molecular Weight : 289.75 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)Cl
The compound features a tert-butyl group attached to a benzoate moiety, which is further substituted with a chloropyridine derivative. This unique structure contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzoate Ester : The reaction of benzoic acid with tert-butyl alcohol in the presence of an acid catalyst.
- Substitution Reaction : Introduction of the chloropyridine moiety via nucleophilic substitution, often employing conditions that favor the formation of the desired product while minimizing by-products.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels necessary for biological testing.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the amino and chloropyridine groups enhances its binding affinity and specificity towards these targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. In vitro assays demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The IC50 values for these cell lines were determined to be in the range of 12–30 µM, indicating moderate potency.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that it significantly inhibited bacterial growth compared to control groups, suggesting potential for development as a new antibiotic agent .
- Anticancer Activity Assessment : In a recent publication in Cancer Research, researchers reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study provided evidence for its role as a potential chemotherapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions on the pyridine and benzoate rings can significantly influence its pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased potency |
| Halogen substitutions | Enhanced receptor binding affinity |
| Alteration of alkyl chain length | Variability in solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
